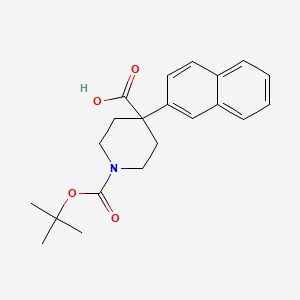

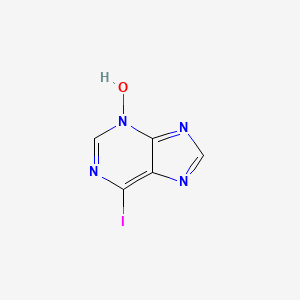

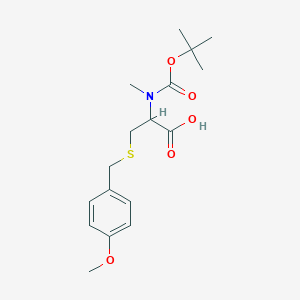

![molecular formula C16H24N2 B598341 9-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 1198393-02-0](/img/structure/B598341.png)

9-Benzyl-2,9-diazaspiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Benzyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the linear formula C16H26Cl2N2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 317.3 .

Molecular Structure Analysis

The InChI code for 9-Benzyl-2,9-diazaspiro[5.5]undecane is 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

9-Benzyl-2,9-diazaspiro[5.5]undecane is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 317.3 and a linear formula of C16H26Cl2N2 .Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

Summary of the Application

“9-Benzyl-2,9-diazaspiro[5.5]undecane” has been identified as an inducer of the Endoplasmic Reticulum Stress Response (ERSR) with cytotoxic activity in 3D Glioma Cell Models .

Methods of Application

A high-throughput screen was used to identify small molecule activators of ERSR in glioma cells . The compound with a 2,9-diazaspiro [5.5]undecane core was found to deplete intracellular Ca 2+ stores and induce apoptosis-mediated cell death in several cancer cell lines .

Results or Outcomes

The study demonstrated that the screening platform enables the identification and profiling of ERSR inducers with cytotoxic activity . The compound showed potential for further characterization in in vivo models .

Application in Antiviral Research

Specific Scientific Field

Summary of the Application

A derivative of “9-Benzyl-2,9-diazaspiro[5.5]undecane”, specifically “3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane”, has been reported to have inhibitory activity against the dengue virus type 2 (DENV2) .

Methods of Application

The exact methods of application or experimental procedures were not detailed in the search results.

Results or Outcomes

The study reported the successful design of new derivatives of “9-Benzyl-2,9-diazaspiro[5.5]undecane” that showed inhibitory activity against DENV2 .

Application in Chemical Synthesis

Specific Scientific Field

Summary of the Application

The compound “9-Benzyl-2,9-diazaspiro[5.5]undecane” is a part of a larger family of compounds known as 1,9-diazaspiro[5.5]undecanes . These compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, are of interest in the field of chemical synthesis .

Results or Outcomes

Application in Material Science

Specific Scientific Field

Summary of the Application

A derivative of “9-Benzyl-2,9-diazaspiro[5.5]undecane”, specifically “benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate”, has been reported to have potential applications in material science .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

9-benzyl-2,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEBJYBSCVIWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-2,9-diazaspiro[5.5]undecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

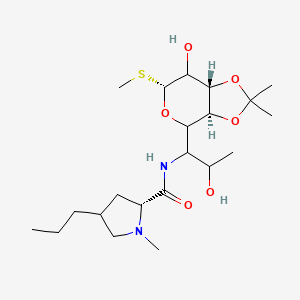

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)